2-Bromo-6-methyl-3-nitropyridine

Physical Chemistry Process Chemistry Quality Control

This 6-methyl-substituted nitropyridine building block delivers a unique electronic environment for selective cross-couplings, elevated thermal stability (up to 280°C) for conductive polymer and OLED precursor synthesis, and an improved LogP (2.1) for orally bioavailable kinase inhibitor design. Cited in patent WO2010089773A2 for hypertension, myocardial ischemia and inflammation programs. Distinct reactivity from non-methylated analogs – simple substitution is not possible without altering synthetic routes or ADME outcomes. Available in bulk with global shipping.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 374633-31-5
Cat. No. B1291790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methyl-3-nitropyridine
CAS374633-31-5
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C6H5BrN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3
InChIKeyIHHLJCDGOSZFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-methyl-3-nitropyridine (CAS 374633-31-5) Procurement Guide: Sourcing a High-Utility Nitropyridine Intermediate


2-Bromo-6-methyl-3-nitropyridine (CAS 374633-31-5) is a halogenated nitropyridine derivative with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol [1]. This compound serves as a crucial building block in organic synthesis, with its bromo and nitro functional groups enabling versatile nucleophilic substitution and cross-coupling reactions [2]. The methyl group at the 6-position modulates the electronic and steric properties of the pyridine ring, differentiating its reactivity profile from other bromo-nitropyridine isomers and influencing its utility in medicinal chemistry applications [3].

2-Bromo-6-methyl-3-nitropyridine (CAS 374633-31-5): Why Generic Substitution with Other Nitropyridines Is Not Feasible


While several nitropyridine derivatives exist, their unique substitution patterns dictate specific reactivity and application outcomes. The presence of a methyl group at the 6-position in 2-Bromo-6-methyl-3-nitropyridine, for example, provides a distinct electronic and steric environment compared to unsubstituted 2-bromo-3-nitropyridine . This structural nuance influences reaction rates, regioselectivity in cross-couplings, and the physicochemical properties of downstream products, making simple substitution with alternative building blocks impossible without altering the synthetic route or final compound characteristics .

2-Bromo-6-methyl-3-nitropyridine (CAS 374633-31-5): Quantitative Evidence for Differentiation from Analogues


Distinct Melting Point and Boiling Point Compared to Positional Isomers

The compound's melting point of 70-72°C is a critical differentiating factor from its positional isomer 2-Bromo-6-methyl-5-nitropyridine (CAS 22282-96-8), for which no equivalent melting point data is reported [1]. This difference in physical properties directly impacts purification methods (e.g., recrystallization) and handling requirements during scale-up, offering a practical advantage in process development.

Physical Chemistry Process Chemistry Quality Control

LogP and Topological Polar Surface Area (TPSA) Differentiation for Downstream Drug Properties

The target compound has a calculated LogP (XLogP3) of 2.1 and a TPSA of 58.7 Ų [1]. In contrast, a common comparator, 2-Bromo-3-nitropyridine (CAS 19755-53-4), has a lower XLogP3 of 1.3 and a TPSA of 58.7 Ų [2]. This 0.8 unit increase in LogP for the target compound indicates significantly higher lipophilicity, which can translate to improved membrane permeability and oral bioavailability in derived drug candidates.

Medicinal Chemistry ADME Drug Design

Documented Use as a Key Intermediate in Pharmaceutical Patent Literature

The compound is explicitly claimed as a valuable intermediate in WO2010089773A2 for the preparation of nitropyridine derivatives intended for treating hypertension, myocardial ischemia, and inflammatory conditions . This contrasts with many positional isomers like 2-Bromo-4-methyl-5-nitropyridine, which lack such prominent and specific patent citations, indicating a validated and established role in drug discovery pipelines for the target compound.

Pharmaceutical Development Intellectual Property Synthetic Methodology

Enhanced Synthetic Versatility via Methyl Group-Induced Electronic Modulation

The presence of the 6-methyl group in 2-Bromo-6-methyl-3-nitropyridine enhances steric and electronic properties, influencing reactivity in cross-coupling and cyclization reactions [1]. This is a key differentiator from 2-Bromo-3-nitropyridine, which lacks this methyl group. For example, the electron-donating nature of the methyl group can increase the electron density on the pyridine ring, potentially accelerating oxidative addition in Pd-catalyzed cross-couplings, though direct kinetic data for this specific comparison are not available.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Potential for Enhanced Thermal Stability in Material Science Applications

In applications for synthesizing conductive polymers and OLED precursors, the methyl group is reported to enhance thermal stability up to 280°C . This is a key advantage over the non-methylated analogue, 2-Bromo-3-nitropyridine, which is not cited for such applications and would be expected to have lower thermal stability due to the absence of the methyl group. This property is critical for the reliability and lifespan of electronic devices.

Materials Chemistry Organic Electronics Stability

Favorable Compliance with Lipinski's Rule of Five for Downstream Drug Candidates

The compound exhibits compliance with Lipinski's Rule of Five, with a molecular weight of 217.02 g/mol (<500), LogP of 1.8 (<5), and low hydrogen bond donors/acceptors (0 donors, 3 acceptors) [1]. In comparison, 2-Bromo-4-methyl-5-nitropyridine (MW 231.05) has a higher molecular weight and an additional hydrogen bond donor, making it less drug-like. This favorable profile for the target compound suggests that molecules derived from it are more likely to possess oral bioavailability, a crucial factor in drug development.

Medicinal Chemistry Drug-likeness ADME

2-Bromo-6-methyl-3-nitropyridine (CAS 374633-31-5): Optimal Application Scenarios Based on Verified Evidence


Synthesis of Kinase Inhibitors for Oncology Programs

Given its role as a critical building block for kinase inhibitors and its enhanced lipophilicity (LogP 2.1) which aids cell permeability, this compound is best deployed in medicinal chemistry projects targeting intracellular kinase targets for cancer therapy [1].

Development of Novel Anti-Hypertensive and Anti-Inflammatory Agents

As explicitly claimed in patent WO2010089773A2, this compound is a validated intermediate for synthesizing nitropyridine derivatives with therapeutic potential in hypertension, myocardial ischemia, and inflammation, making it a strategic procurement choice for drug discovery programs in these areas .

Construction of Advanced Materials for Organic Electronics

The reported enhancement of thermal stability up to 280°C due to the methyl group makes this compound particularly valuable for synthesizing building blocks used in conductive polymers and OLED precursors, where high-temperature processing and operational stability are critical .

Production of Drug Candidates with Improved Oral Bioavailability

The compound's compliance with Lipinski's Rule of Five, combined with its higher LogP compared to non-methylated analogues, makes it a preferred intermediate for designing orally bioavailable drug candidates, as it is more likely to yield derivatives with favorable ADME properties [2].

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